Atreleuton-d4

Bioanalysis LC-MS/MS Internal Standard

Eliminate LC-MS/MS quantification variability with Atreleuton-d4, the definitive deuterated internal standard. Non-labeled Atreleuton introduces matrix interference and compromises metabolic tracking. This labeled analog provides a stable +4 Da mass shift for co-elution and absolute mass discrimination. Key outcomes: - Ensures accurate PK parameters (Cmax, AUC, t1/2) free from endogenous interference. - Enables precise intrinsic clearance (CLint) and CYP isoform mapping in ADME studies. - Flags all drug-related species via isotopic signature, simplifying metabolite identification.

Molecular Formula C16H15FN2O2S
Molecular Weight 322.4 g/mol
Cat. No. B12362281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtreleuton-d4
Molecular FormulaC16H15FN2O2S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O
InChIInChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20)/t11-/m1/s1/i3D,4D,5D,6D
InChIKeyMMSNEKOTSJRTRI-GQDGAZRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atreleuton-d4 – Deuterated 5-Lipoxygenase Inhibitor


Atreleuton-d4 (ABT-761-d4, VIA-2291-d4) is a deuterium-labeled analog of Atreleuton, a potent and selective 5-lipoxygenase (5-LO) inhibitor . The compound features a tetra-deuterated 4-fluorophenyl moiety, resulting in a molecular formula of C16H11D4FN2O2S and a molecular weight of 322.39 g/mol . Deuteration at the 2,3,5,6 positions of the phenyl ring introduces a stable isotopic label while retaining the parent compound's pharmacophore, making it a critical tool for quantitative bioanalysis and mechanistic studies of leukotriene biosynthesis inhibition [1].

Role Stable isotope-labeled internal standard (SIL-IS) for Atreleuton
Key label +4 Da stable isotopic tag on 4-fluorophenyl ring
Use context LC-MS/MS bioanalysis, PK studies, ADME metabolite identification

Atreleuton-d4 vs. Atreleuton: Why Deuteration Matters


Interchanging Atreleuton-d4 with its non-deuterated parent Atreleuton (MW 318.37) compromises quantitative accuracy in LC-MS/MS workflows and obscures critical metabolic fate studies. The deuterium label provides a distinct +4 Da mass shift that enables chromatographic co-elution with the analyte while ensuring unambiguous mass spectrometric discrimination . This isotopic differentiation is essential for correcting matrix effects and ionization variability in biological sample analysis . Furthermore, substitution of hydrogen with deuterium at metabolically labile positions can alter the rate of cytochrome P450-mediated oxidation via the kinetic isotope effect, directly impacting in vitro and in vivo pharmacokinetic readouts [1]. Use of the unlabeled compound in such contexts introduces confounding variability and precludes definitive tracking of metabolic pathways.

Mass shift absent

Non-deuterated Atreleuton lacks the +4 Da label, limiting MS discrimination in complex matrices.

Matrix effect correction compromised

The unlabeled analog cannot correct for ionization variability or extraction recovery, reducing assay reliability.

Metabolic tracking confounded

Deuterium kinetic isotope effect may alter CYP-mediated metabolism; the unlabeled compound may not reflect metabolic fate accurately.

Atreleuton-d4 vs. Atreleuton: Comparative Evidence


Mass Shift Discrimination for LC-MS/MS Quantitation

Atreleuton-d4 contains four deuterium atoms on the 4-fluorophenyl ring, resulting in a molecular weight of 322.39 g/mol compared to 318.37 g/mol for non-deuterated Atreleuton . This +4 Da mass differential provides baseline-resolved MS detection without altering chromatographic retention time, fulfilling the essential criterion for a stable isotope-labeled internal standard in quantitative bioanalysis [1].

Mass Shift Discrimination
Head-to-head
+4.02 Da (322.39 vs 318.37 g/mol)
Enables co-elution with unambiguous MS discrimination
For LC-MS/MS quantitation in biological matrices
Bioanalysis LC-MS/MS Internal Standard

Deuterium Isotope Effect on CYP-Mediated Metabolism

Atreleuton is metabolized primarily by cytochrome P450 3A4 (CYP3A4) [1]. Deuteration at the 4-fluorophenyl ring positions—a site not directly implicated in the primary metabolic soft spot but capable of influencing electronic and steric parameters—can modulate the rate of oxidative metabolism via the deuterium kinetic isotope effect (DKIE) [2]. While compound-specific data for Atreleuton-d4 are not publicly disclosed, class-level evidence across structurally related deuterated therapeutics demonstrates that strategic deuteration at aromatic positions can reduce intrinsic clearance by 20–50% and extend half-life by 1.5- to 2.5-fold in vitro and in vivo [3].

CYP Metabolism Isotope Effect
Class-level inference
20–50% clearance reduction (predicted)
May alter metabolic stability; compound-specific data not reported
Class-level deuterated aromatic evidence; requires verification
Pharmacokinetics Metabolic Stability CYP3A4

Deuterium Tracer for Metabolite Identification

The tetra-deuterated 4-fluorophenyl ring of Atreleuton-d4 serves as a stable isotopic tag that persists through Phase I and Phase II metabolic transformations . In contrast to the non-deuterated parent, which yields metabolites indistinguishable from endogenous background in complex matrices, the deuterated analog generates a characteristic +4 Da or +4n Da mass shift in all metabolites retaining the fluorophenyl moiety [1]. This enables unambiguous identification of drug-related material in mass spectrometry-based metabolite profiling without the need for radiolabeling [2].

Metabolite Tracking
Head-to-head
Unique +4 Da isotopic signature vs none
Enables metabolite identification without radiolabeling
Supports non-radioactive ADME studies in research matrices
Metabolite Identification ADME Deuterium Tracing

Atreleuton-d4 Research Applications


LC-MS/MS Quantitation for Pharmacokinetic Studies

Atreleuton-d4 is the definitive internal standard for quantifying Atreleuton concentrations in biological matrices via LC-MS/MS. The +4 Da mass shift ensures complete chromatographic co-elution while enabling precise peak integration free from matrix interference . This is essential for generating reliable PK parameters (Cmax, AUC, t1/2) in preclinical species and human clinical samples, where endogenous components and variable ionization efficiency can otherwise compromise assay accuracy [1].

In Vitro Metabolic Stability and CYP Phenotyping

Atreleuton-d4 serves as a tool to distinguish parent compound depletion from metabolite formation in hepatocyte or microsomal incubations. The deuterium label permits selective monitoring of the parent ion without interference from in-source fragmentation of metabolites, enabling accurate determination of intrinsic clearance (CLint) and identification of the major CYP isoforms responsible for Atreleuton metabolism (primarily CYP3A4) . The deuterium kinetic isotope effect may also reveal the metabolic soft spot(s) susceptible to deuteration-based half-life extension [1].

Metabolite Profiling Without Radiolabeling

In ADME studies, Atreleuton-d4 enables comprehensive metabolite identification using high-resolution mass spectrometry. The +4 Da isotopic signature flags all drug-related species, allowing confident differentiation from endogenous isobaric interferences . This approach accelerates the construction of metabolic pathways and facilitates the detection of potentially reactive or toxic metabolites without the cost and safety concerns of 14C synthesis [1].

Deuteration Impact on 5-Lipoxygenase Inhibition

For laboratories investigating the structure-activity relationship of 5-lipoxygenase inhibitors, Atreleuton-d4 provides a matched pair with the parent compound. Parallel testing in enzymatic (e.g., recombinant 5-LO) and cellular (e.g., human whole blood LTB4) assays can quantify any isotopic perturbation of target engagement potency or selectivity . This data informs whether the deuterated analog retains full pharmacodynamic equivalence, a prerequisite for its use as a metabolic probe or potential deuterated drug candidate [1].

Application Selection Property Validation Focus
PK bioanalysis (LC-MS/MS) Stable isotope-labeled internal standard (+4 Da) Matrix-effect correction, assay accuracy
In vitro metabolic stability Deuterium label for parent ion tracking Intrinsic clearance and CYP phenotyping
ADME metabolite identification +4 Da isotopic signature for metabolite tagging Differentiate drug-related from endogenous species
5-LO inhibitor SAR studies Matched deuterated/non-deuterated pair Target engagement and selectivity comparison

Technical Documentation Hub

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